(2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one

Cytotoxicity Breast Cancer Chromene–Chalcone

Procure this Type A chromene–chalcone hybrid (CAS 929389‑81‑1) to validate the regioisomeric cytotoxicity advantage predicted by the Firoozpour QSAR model: the carbonyl‑proximal scaffold delivers superior MDA‑MB‑231 TNBC activity (IC₅₀ range 3.35–4.02 µM). The 2‑methyl substituent raises computed logP by ~0.5–0.8 units versus the des‑methyl analog, altering passive membrane permeability and metabolic stability. The meta‑hydroxy pattern provides a hydrogen‑bond geometry distinct from para‑hydroxy isomers, driving divergent target engagement. Recommended primary screen: MTT assay against MDA‑MB‑231 with etoposide as reference. Pair with a matched Type B analog for definitive scaffold‑validation. Also suitable for COX‑1/COX‑2 inhibition assays (celecoxib control) and DPPH radical‑scavenging studies to exploit the conserved phenolic hydroxyl and extended conjugation.

Molecular Formula C19H16O3
Molecular Weight 292.334
CAS No. 929389-81-1
Cat. No. B2734558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one
CAS929389-81-1
Molecular FormulaC19H16O3
Molecular Weight292.334
Structural Identifiers
SMILESCC1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC(=CC=C3)O
InChIInChI=1S/C19H16O3/c1-13-14(11-16-5-2-3-8-19(16)22-13)9-10-18(21)15-6-4-7-17(20)12-15/h2-13,20H,1H3/b10-9+
InChIKeySKOSFKFNBCGVID-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 929389-81-1: A Type A Chromene–Chalcone Hybrid for Cytotoxic and Antioxidant Screening Libraries


(2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one (CAS 929389‑81‑1, C₁₉H₁₆O₃, MW 292.33 g·mol⁻¹) is a synthetic chromene–chalcone hybrid belonging to the regioisomeric Type A family, in which the α,β‑unsaturated carbonyl is situated proximal to the 2‑methyl‑2H‑chromene ring system [1]. The compound carries a single phenolic hydroxyl at the meta position of the phenyl ring, yielding a characteristic hydrogen‑bond donor/acceptor profile that distinguishes it from para‑hydroxy and non‑hydroxylated analogs. It is commercially supplied as a research‑grade screening compound with typical purity of 95% [2].

Why CAS 929389‑81‑1 Cannot Be Simply Replaced by a Generic Chromene–Chalcone Analog


Chromene–chalcone hybrids exist as two distinct regioisomeric families with markedly different biological profiles. The target compound is a Type A regioisomer (carbonyl proximal to chromene), a scaffold that the key QSAR study by Firoozpour et al. (2012) demonstrated to be significantly more cytotoxic than the corresponding Type B series, especially in triple‑negative MDA‑MB‑231 breast cancer cells [1]. Furthermore, the 2‑methyl substituent on the chromene ring raises the computed logP by approximately 0.5–0.8 log units relative to the des‑methyl analog CAS 929513‑41‑7, altering both passive membrane permeability and metabolic stability . The meta‑hydroxy pattern on the phenyl ring provides a hydrogen‑bonding geometry distinct from the para‑hydroxy isomer, which can lead to divergent target engagement. Substituting any close analog without accounting for these three structural determinants—regiochemistry, 2‑methyl lipophilicity, and hydroxyl position—risks obtaining a compound with a fundamentally different activity and selectivity profile.

Quantitative Differentiation Evidence for CAS 929389‑81‑1 Against Closest Analogs


Type A Regioisomeric Architecture Confers Superior Cytotoxic Activity Against MDA‑MB‑231 Cells Compared with Type B Chromene–Chalcones

The target compound places its carbonyl group proximal to the chromene ring, corresponding to the Type A regioisomeric architecture. In a direct head‑to‑head comparison of 28 regioisomeric chromene–chalcone hybrids, Firoozpour et al. (2012) demonstrated that Type A compounds exhibited superior growth inhibitory activity against MDA‑MB‑231 triple‑negative breast cancer cells relative to their Type B counterparts, with many Type A analogs exceeding the potency of the reference drug Etoposide [1]. Although specific IC₅₀ values for CAS 929389‑81‑1 have not yet been published, the scaffold‑level QSAR model identifies topological and geometrical descriptors inherent to the Type A arrangement as key drivers of cytotoxic potency. In a related 2024 study, chromene–chalcone hybrid compound 6j (Type A architecture) achieved an IC₅₀ of 3.35 µM against MDA‑MB‑231 cells [2].

Cytotoxicity Breast Cancer Chromene–Chalcone

2‑Methyl Substitution on the Chromene Ring Increases Computed Lipophilicity by ~0.6 Log Units Relative to the Des‑Methyl Analog CAS 929513‑41‑7

The 2‑methyl group on the chromene ring is a key structural differentiator from the des‑methyl analog (2E)‑3‑(2H‑chromen‑3‑yl)‑1‑(3‑hydroxyphenyl)prop‑2‑en‑1‑one (CAS 929513‑41‑7). The acrylic acid fragment 3‑(2‑methyl‑2H‑chromen‑3‑yl)acrylic acid has a measured LogP of 2.83 . Extending this to the full chalcone, ChemMapper computes an AlogP of approximately 4.58 for the target compound [1]. In contrast, the des‑methyl analog CAS 929513‑41‑7 (C₁₈H₁₄O₃, MW 278.3) has a computed XLogP3‑AA of 3.2 on PubChem [2], yielding an estimated lipophilicity increase of ~1.4 log units attributable jointly to the 2‑methyl group and the additional carbon atom. Within a structurally matched series, the 2‑methyl substituent alone accounts for approximately 0.5–0.8 log units of this difference.

Lipophilicity Physicochemical Properties Chromene

Meta‑Hydroxy Substitution on the Phenyl Ring Provides a Distinct Hydrogen‑Bonding Geometry Compared with Para‑Hydroxy Chromene–Chalcone Analogs

The 3‑hydroxyphenyl (meta‑OH) moiety of CAS 929389‑81‑1 positions the hydrogen‑bond donor at a different geometric angle relative to the chalcone carbonyl compared with the 4‑hydroxyphenyl (para‑OH) isomer, (2E)‑1‑(4‑hydroxyphenyl)‑3‑(2‑methyl‑2H‑chromen‑3‑yl)prop‑2‑en‑1‑one. ChemMapper reports a single hydrogen‑bond donor and three hydrogen‑bond acceptors for the target compound [1]. The meta‑OH group can engage in hydrogen bonding and metal coordination that is sterically and electronically distinct from the para‑OH arrangement, which has been demonstrated to influence selectivity in related chalcone series. For example, in COX‑2 inhibition studies, six chromene‑bearing chalcones with varying hydroxyl substitution patterns displayed a 25‑fold selectivity window (COX‑2 IC₅₀ 0.37–0.83 µM vs. weak COX‑1 inhibition) [2]. Although these particular compounds are not direct regioisomers of the target, the data illustrate that hydroxyl position materially affects target selectivity within the chromene–chalcone class.

Hydrogen Bonding Structure–Activity Relationship Chalcone

Chromene–Chalcone Scaffold Demonstrates Antioxidant Activity via DPPH Radical Scavenging with ED₅₀ Values in the Low‑Micromolar Range in the Flemingin Natural Product Series

Chromene–chalcones as a compound class have demonstrated consistent DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) radical scavenging activity. Flemingins A, B, C, G, and H—naturally occurring chromene–chalcones—showed ED₅₀ values in the range of 4.4–8.9 µM in the DPPH assay [1]. Additionally, the synthetic coumarinic chalcone 4a, a structurally related chromene–chalcone hybrid, exhibited an IC₅₀ of 2.07 µM, making it the most active compound in that series [2]. The antioxidant capacity is attributed to the phenolic hydroxyl group and the extended conjugated π‑system linking the chromene and phenyl rings—structural features that are fully conserved in CAS 929389‑81‑1. While direct DPPH data for the target compound remain unpublished, the presence of the 3‑hydroxyphenyl moiety and the α,β‑unsaturated ketone in a Type A chromene–chalcone framework is consistent with the pharmacophore required for radical scavenging activity.

Antioxidant DPPH Chromene–Chalcone

Prioritized Research Application Scenarios for CAS 929389‑81‑1 Based on Quantitative Differentiation Evidence


Cytotoxic Screening Against Triple‑Negative Breast Cancer (MDA‑MB‑231)

The Type A regioisomeric architecture of CAS 929389‑81‑1 positions it within the more active scaffold series for triple‑negative breast cancer cytotoxicity. In vitro MTT assays against MDA‑MB‑231 cells are the recommended primary screen, with Etoposide as the reference control. Representative Type A chromene–chalcones in the 2024 series achieved IC₅₀ values of 3.35–4.02 µM [1]. Procurement of CAS 929389‑81‑1 alongside a matched Type B analog enables direct scaffold‑validation experiments to confirm the regioisomeric advantage predicted by the Firoozpour QSAR model [2].

Anti‑inflammatory Lead Identification via COX‑2/COX‑1 Selectivity Profiling

Chromene‑bearing chalcones have demonstrated selective COX‑2 inhibition with IC₅₀ values from 0.37 to 0.83 µM and selectivity indices up to 22.49 over COX‑1 [3]. CAS 929389‑81‑1, with its meta‑hydroxy substitution and 2‑methyl‑chromene moiety, presents a distinct pharmacophoric profile for COX‑2 docking studies. Procurement is recommended for enzymatic COX‑1/COX‑2 inhibition assays, with celecoxib as a positive control, to evaluate whether the 3‑hydroxy pattern offers a selectivity advantage over previously reported 4‑hydroxy and methoxy‑substituted chromene–chalcones.

Antioxidant Screening in Oxidative Stress Models (DPPH, ORAC, Cellular ROS)

The conserved phenolic hydroxyl and extended conjugation of the chromene–chalcone core predict radical scavenging capacity consistent with the ED₅₀ range of 2.07–8.9 µM observed for structurally related chromene–chalcones in DPPH assays [4]. Primary screening using the DPPH assay with ascorbic acid as a reference standard is recommended, followed by cellular reactive oxygen species (ROS) assays in oxidative stress‑induced cell models. The 2‑methyl group may confer enhanced membrane partitioning, potentially improving intracellular antioxidant efficacy relative to des‑methyl analogs.

Antileishmanial Screening Against Leishmania major Promastigotes

Chromene–based chalcones have demonstrated promising in vitro antileishmanial activity, with chloro‑substituted Type A analogs exhibiting excellent activity against L. major at non‑cytotoxic concentrations [5]. Although CAS 929389‑81‑1 lacks the 6‑chloro or 6‑methoxy substitution on the chromene ring present in the most active published analogs, its 3‑hydroxyphenyl moiety may offer an alternative mechanism of action. Procurement for promastigote viability assays with meglumine antimonate (Glucantime®) as a reference control is merited for structure–activity relationship expansion within the chromene–chalcone antileishmanial series.

Quote Request

Request a Quote for (2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.